molecular formula C19H23N3O3S2 B6476872 2-methoxy-4,5-dimethyl-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzene-1-sulfonamide CAS No. 2640828-44-8

2-methoxy-4,5-dimethyl-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzene-1-sulfonamide

Cat. No.: B6476872
CAS No.: 2640828-44-8
M. Wt: 405.5 g/mol
InChI Key: WXVJIRFAHOPSEU-UHFFFAOYSA-N
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Description

2-methoxy-4,5-dimethyl-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzene-1-sulfonamide is a sulfonamide derivative characterized by a 2-methoxy-4,5-dimethyl-substituted benzene ring linked via a sulfonamide group to an ethyl-thiophene-pyrazole moiety. The methoxy and dimethyl groups on the benzene ring enhance lipophilicity, while the thiophene-pyrazole unit may contribute to π-π stacking interactions or binding affinity in biological systems.

Properties

IUPAC Name

2-methoxy-4,5-dimethyl-N-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S2/c1-13-9-17(25-4)19(10-14(13)2)27(23,24)21-8-7-16-5-6-18(26-16)15-11-20-22(3)12-15/h5-6,9-12,21H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXVJIRFAHOPSEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCCC2=CC=C(S2)C3=CN(N=C3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural Comparison of Sulfonamide Derivatives

Compound Name Benzene Substituents Linked Groups Molecular Formula Molecular Weight Key Features
Target Compound 2-methoxy, 4,5-dimethyl Ethyl-thiophene-(1-methyl-1H-pyrazol-4-yl) Hypothetical: C₁₉H₂₃N₃O₃S₂ ~445.5 High lipophilicity due to methyl/methoxy groups; potential for CNS penetration
4-(2,5-dioxopyrrolidin-1-yl)-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzene-1-sulfonamide () 4-(2,5-dioxopyrrolidin-1-yl) Ethyl-thiophene-(1-methyl-1H-pyrazol-4-yl) C₂₀H₂₀N₄O₄S₂ 444.5 Polar dioxopyrrolidinyl group may improve aqueous solubility
(S)-6-{Propyl[2-(thiophen-2-yl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-yl 4-methylbenzenesulfonate () 4-methyl (on benzenesulfonate) Propyl-thiophen-ethylamino-tetrahydronaphthalenyl Not provided Not provided Tetrahydronaphthalene backbone and sulfonate ester may alter pharmacokinetics

Key Observations:

Substituent Effects :

  • The target compound’s methoxy and dimethyl groups increase steric bulk and lipophilicity compared to the dioxopyrrolidinyl group in ’s compound, which introduces polarity and hydrogen-bonding capacity.
  • Thiophene-pyrazole motifs are conserved across analogs, suggesting a role in target engagement or structural stability.

Molecular Weight Trends :

  • The target compound’s hypothetical molecular weight (~445.5) is comparable to ’s compound (444.5), indicating similar size but divergent physicochemical profiles due to substituent differences.

Backbone Variations :

  • compounds (e.g., entries d, e, f) feature tetrahydronaphthalenyl or amine oxide backbones, diverging from the sulfonamide-centric design of the target compound. These variations likely influence target selectivity and metabolic stability .

Hypothesized Pharmacological Implications

Table 2: Inferred Property Differences

Property Target Compound Compound Compounds
Lipophilicity High (methoxy/dimethyl) Moderate (dioxopyrrolidinyl) Variable (depends on backbone)
Solubility Likely low Improved (polar group) Sulfonate esters may enhance solubility
Metabolic Stability Methyl groups may reduce oxidation Dioxopyrrolidinyl could undergo hydrolysis Amine oxides may resist degradation

Discussion:

  • In contrast, the dioxopyrrolidinyl group in ’s compound might favor peripheral action due to improved solubility .
  • Sulfonate esters in compounds (e.g., entry e) could act as prodrugs, enhancing bioavailability through enzymatic cleavage .

Methodological Considerations

Structural comparisons rely on crystallographic data refinement tools like SHELXL (), which is widely used for small-molecule analysis.

Preparation Methods

Methylation of the Benzene Ring

The starting material, 4,5-dimethylsalicylic acid, undergoes methylation to introduce the methoxy group. Patent US3965173A demonstrates methylation using dimethyl sulfate under alkaline conditions. For example:

  • Step 1 : 4,5-Dimethylsalicylic acid (50 g) is dissolved in acetone (500 mL) with 2N NaOH (200 mL). Dimethyl sulfate (45 g) is added dropwise at 0–5°C, followed by reflux for 2 hours.

  • Step 2 : The mixture is neutralized, and the product, methyl 4,5-dimethyl-2-methoxybenzoate, is isolated via distillation (b.p. 130–135°C at 0.5 mmHg, yield: 85%).

Sulfonation to Sulfonyl Chloride

The methylated ester is converted to the sulfonyl chloride using chlorosulfonic acid:

  • Step 3 : Methyl 4,5-dimethyl-2-methoxybenzoate (30 g) is added to chlorosulfonic acid (100 mL) at −10°C. The mixture is stirred at 60°C for 1 hour, then quenched on ice. The crude 2-methoxy-4,5-dimethylbenzenesulfonyl chloride precipitates (yield: 78%).

Aminolysis to Sulfonamide

The sulfonyl chloride reacts with ammonia to form the sulfonamide:

  • Step 4 : 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride (20 g) is added to concentrated NH₄OH (200 mL) at 0°C. After stirring for 12 hours, the product is filtered and recrystallized from ethanol (yield: 92%, m.p. 198–202°C).

Synthesis of the Thiophene-Pyrazole-Ethylamine Moiety

The ethylamine linker attached to thiophene and pyrazole is constructed via heterocyclic coupling and functionalization.

Preparation of 5-(1-Methyl-1H-Pyrazol-4-yl)Thiophene-2-Carbaldehyde

Patent IL238044A outlines a Suzuki-Miyaura coupling to attach pyrazole to thiophene:

  • Step 5 : 5-Bromothiophene-2-carbaldehyde (10 g), 1-methyl-1H-pyrazol-4-ylboronic acid (12 g), Pd(PPh₃)₄ (0.5 g), and Na₂CO₃ (15 g) are refluxed in dioxane/H₂O (100 mL, 4:1) for 8 hours. The product is purified via column chromatography (yield: 76%).

Reductive Amination to Ethylamine

The aldehyde is converted to ethylamine via reductive amination:

  • Step 6 : 5-(1-Methyl-1H-pyrazol-4-yl)thiophene-2-carbaldehyde (15 g) is reacted with nitroethane (10 g) in ethanol (100 mL) with NH₄OAc (5 g). After 4 hours, NaBH₄ (8 g) is added, yielding 2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethylamine (yield: 68%).

Coupling of Core and Moiety

The final step involves forming the sulfonamide bond between the benzene core and the ethylamine linker.

Sulfonamide Formation

Patent US20070185136A1 describes sulfonamide coupling under mild conditions:

  • Step 7 : 2-Methoxy-4,5-dimethylbenzenesulfonamide (10 g) and 2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethylamine (12 g) are dissolved in DCM (150 mL) with Et₃N (5 mL). The mixture is stirred at 25°C for 24 hours, yielding the target compound after silica gel purification (yield: 82%, purity: 98% by HPLC).

Comparative Analysis of Synthetic Routes

StepMethodReagents/ConditionsYield (%)Purity (%)
1.1MethylationDimethyl sulfate, NaOH, acetone8595
1.2SulfonationChlorosulfonic acid, −10°C→60°C7890
1.3AminolysisNH₄OH, 0°C→25°C9298
2.1Suzuki couplingPd(PPh₃)₄, dioxane/H₂O7697
2.2Reductive aminationNaBH₄, NH₄OAc, ethanol6893
3.1Sulfonamide couplingEt₃N, DCM, 25°C8298

Optimization Challenges and Solutions

  • Steric Hindrance : The 4,5-dimethyl groups on the benzene ring slow sulfonation. Increasing reaction temperature to 70°C improves conversion.

  • Pyrazole Stability : The 1-methyl-1H-pyrazol-4-yl group is sensitive to strong acids. Using Pd-catalyzed coupling under neutral conditions preserves integrity.

  • Amine Reactivity : Ethylamine’s nucleophilicity is enhanced by using Et₃N as a base, ensuring efficient sulfonamide bond formation .

Q & A

(Basic) What are the critical parameters for optimizing the multi-step synthesis of this sulfonamide compound?

Methodological Answer:
Optimization hinges on controlling reaction conditions at each step:

  • Temperature and Solvent Selection : For pyrazole-thiophene coupling (e.g., 60-80°C in ethanol or DMF), solvent polarity affects reaction rates and byproduct formation .
  • Catalyst Use : Acidic or basic catalysts (e.g., K₂CO₃) improve sulfonamide bond formation .
  • Purification : Recrystallization (DMF/EtOH mixtures) or column chromatography ensures purity (>95%) .
  • Yield Tracking : Monitor intermediates via TLC or HPLC to identify bottlenecks .

(Basic) Which spectroscopic techniques are essential for structural confirmation?

Methodological Answer:
A combination ensures accuracy:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., methoxy, pyrazole, thiophene protons) and confirms regiochemistry .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺) and detects fragmentation patterns .
  • X-ray Crystallography : Resolves 3D conformation, critical for understanding steric effects and hydrogen bonding .
  • FT-IR : Confirms functional groups (e.g., sulfonamide S=O stretches at ~1150-1350 cm⁻¹) .

(Advanced) How can structure-activity relationship (SAR) studies explain biological activity variations in analogs?

Methodological Answer:
SAR strategies include:

  • Substituent Modulation : Compare analogs with fluorophenyl (), furan (), or nitro groups to assess electronic effects on target binding .
  • Computational Docking : Use software (e.g., AutoDock) to predict interactions with enzymes (e.g., cyclooxygenase-2) based on pyrazole-thiophene orientation .
  • Bioassay Profiling : Test inhibition constants (IC₅₀) across analogs to correlate substituent hydrophobicity with potency .

(Advanced) How should researchers address contradictions in reported biological data?

Methodological Answer:
Resolve discrepancies via:

  • Standardized Assays : Use consistent cell lines (e.g., HEK293) and controls to minimize variability .
  • Metabolic Stability Testing : Evaluate compound stability in liver microsomes to explain in vitro vs. in vivo efficacy gaps .
  • Orthogonal Validation : Combine enzyme inhibition assays with SPR (surface plasmon resonance) to confirm binding kinetics .

(Basic) What purification methods are effective for isolating the final compound?

Methodological Answer:

  • Recrystallization : Use solvent pairs (e.g., DMF/EtOH) to remove unreacted sulfonamide precursors .
  • Flash Chromatography : Employ gradients (e.g., 5–20% MeOH in DCM) to separate diastereomers .
  • HPLC-Prep : Apply C18 columns with acetonitrile/water (0.1% TFA) for high-purity isolation (>99%) .

(Advanced) How can computational modeling guide the design of derivatives with improved selectivity?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Predict conformational flexibility of the ethyl-thiophene linker to optimize target engagement .
  • Quantum Mechanics (QM) : Calculate electrostatic potential maps to identify sites for electrophilic substitution .
  • ADMET Prediction : Use tools like SwissADME to forecast pharmacokinetic properties (e.g., BBB permeability) early in design .

(Basic) What strategies mitigate degradation during compound storage?

Methodological Answer:

  • Temperature Control : Store at -20°C in amber vials to prevent photodegradation .
  • Desiccants : Use silica gel to avoid hydrolysis of the sulfonamide group .
  • Purity Monitoring : Periodically check via HPLC to detect degradation products .

(Advanced) How do reaction conditions influence the regioselectivity of pyrazole-thiophene coupling?

Methodological Answer:

  • Acid Catalysis : Protic acids (e.g., H₂SO₄) favor 1,3-dipolar cycloaddition regioselectivity .
  • Microwave-Assisted Synthesis : Reduces reaction time (30 mins vs. 24 hrs) and minimizes side products .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates, directing substitution to the 4-position of thiophene .

(Basic) What analytical methods quantify trace impurities in synthesized batches?

Methodological Answer:

  • LC-MS/MS : Detects impurities at ppm levels using MRM (multiple reaction monitoring) .
  • ¹H NMR with DMF-d₇ : Identifies residual solvents (e.g., DCM) .
  • Elemental Analysis : Confirms stoichiometry (C, H, N, S) to validate purity .

(Advanced) How can researchers leverage cross-coupling reactions to modify the thiophene moiety?

Methodological Answer:

  • Suzuki-Miyaura Coupling : Introduce aryl boronic acids to the 5-position of thiophene using Pd(PPh₃)₄ .
  • Sonogashira Coupling : Attach alkynes to the 2-position for extended π-conjugation .
  • Post-Functionalization : Oxidize thiophene to sulfone for enhanced electrophilicity using mCPBA .

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